molecular formula C15H19N3O3 B2799234 1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1009534-06-8

1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2799234
CAS RN: 1009534-06-8
M. Wt: 289.335
InChI Key: QIWLIFQWKGMXOG-UHFFFAOYSA-N
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Description

The compound “1-(1-(4-ethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has an ethoxyphenyl group and a nitroethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, ethoxyphenyl group, and nitroethyl group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyrazole ring, ethoxyphenyl group, and nitroethyl group could each participate in different types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

  • Annular Tautomerism in NH-Pyrazoles : NH-pyrazoles, including compounds similar to the one , exhibit unique structural features due to tautomerism. This property influences their crystallization and molecular interactions, impacting their potential applications in material science and molecular engineering (Cornago et al., 2009).

  • Hydrogen Bonding and Molecular Conformation : Certain derivatives of 1H-pyrazole demonstrate complex hydrogen-bonded framework structures. This characteristic is crucial for the development of advanced materials and understanding molecular interactions (Asma et al., 2018).

  • Supramolecular Materials Development : The ability of 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles to form different hydrogen-bonded structures makes them valuable for creating diverse supramolecular materials, which have applications in nanotechnology and material sciences (Moyano et al., 2021).

  • Molecular Geometry and Vibrational Frequencies Analysis : The study of molecular geometry and vibrational frequencies of similar compounds provides insights into their chemical behavior, which is essential for drug design, material science, and understanding molecular interactions (Evecen et al., 2016).

  • Antibacterial and DNA Photocleavage Study : Some 1H-pyrazoles have been studied for their antibacterial potential and DNA photocleavage activity, highlighting their potential use in medical and biochemical research (Sharma et al., 2020).

  • Helical Twist in Synthetic Organic Molecules : The structure of certain 1H-pyrazoles, such as 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole, shows a rare class of helically twisted molecules, which is significant for the development of chiral materials and studying molecular chirality (Drew et al., 2007).

  • Diels-Alder Reaction in Pharmaceutical Industry : The interaction of 3,5-substituted 4-nitroso-1H-pyrazoles with diene hydrocarbons, as part of the Diels-Alder reaction, is crucial for synthesizing new compounds with potential pharmaceutical applications (Volkova et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include studying its potential uses, investigating its mechanism of action, and optimizing its synthesis process .

properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-21-14-7-5-13(6-8-14)15(10-17(19)20)18-12(3)9-11(2)16-18/h5-9,15H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLIFQWKGMXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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